Irreversible vs. Reversible GAD Inhibition Potency
FMG is an active site-directed irreversible inhibitor of E. coli GAD, exhibiting a KI of 1.4 µM for the active enantiomer, compared to 4-fluoroglutamic acid (4-F-Glu), which acts as a reversible competitive inhibitor of rat brain GAD with Ki values ranging from 2,000 µM to 11,000 µM [1][2]. This represents a >1,400-fold difference in binding affinity. Furthermore, the irreversible nature of FMG (kinh = 5.9 × 10⁻³ s⁻¹) ensures that enzyme activity does not recover upon dialysis or dilution, whereas 4-F-Glu inhibition is fully reversible under identical conditions [1][2].
| Evidence Dimension | Glutamate decarboxylase inhibition potency and reversibility |
|---|---|
| Target Compound Data | KI = 1.4 µM (active enantiomer); irreversible inactivation (kinh = 5.9 × 10⁻³ s⁻¹); inhibition maintained post-dialysis |
| Comparator Or Baseline | 4-Fluoroglutamic acid (D-erythro isomer most potent): Ki = 2,000–11,000 µM; reversible inhibition restored by dialysis |
| Quantified Difference | >1,400-fold higher affinity for FMG; irreversible vs. reversible mechanism |
| Conditions | FMG: E. coli GAD, recombinant enzyme assay; 4-F-Glu: rat brain GAD preparation |
Why This Matters
For any application requiring sustained target engagement (e.g., prolonged GABA depletion in neuroscience models, antimicrobial target validation), irreversible inhibition provides a pharmacodynamic advantage that reversible analogs cannot recapitulate, directly impacting experimental power and reproducibility.
- [1] Kuo D, Rando RR. Irreversible inhibition of glutamate decarboxylase by alpha-(fluoromethyl)glutamic acid. Biochemistry. 1981;20(3):506-511. doi:10.1021/bi00506a010. View Source
- [2] Drsata J, Netopilová M, Tolman V. Influence of stereoisomers of 4-fluoroglutamate on rat brain glutamate decarboxylase. J Enzyme Inhib. 2000;15(3):273-282. doi:10.3109/14756360009040688. View Source
